1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
1-[1-(2,5-difluorophenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c1-6(16)9-5-15(14-13-9)10-4-7(11)2-3-8(10)12/h2-6,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZJNCMVMJRDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=C(C=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Ethanol Moiety: The final step involves the attachment of the ethanol moiety through a reduction reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form a dihydrotriazole derivative.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include aldehydes, carboxylic acids, and substituted triazole derivatives.
Scientific Research Applications
1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly antifungal and antibacterial agents.
Material Science: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Research: The compound can be used as a probe to study biological processes involving triazole-containing molecules.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the ethanol moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Functional Group Variations: Ethanol vs. Ketone
Compound A: 1-(2,5-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS: N/A, )
- Key Difference: Replaces the ethanol group with a ketone and uses a 1,2,4-triazole instead of 1,2,3-triazole.
- Impact: The ketone group increases lipophilicity (LogP: 0.42 vs. estimated ~0.2 for the ethanol analog) and reduces hydrogen-bonding capacity. The 1,2,4-triazole isomer may exhibit altered binding affinities in biological systems compared to 1,2,3-triazole derivatives. Boiling point: 387.6°C (Compound A) vs. expected lower value for the ethanol analog due to hydroxyl group volatility .
Compound B : 2-[1-(3,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS: 1250323-41-1, )
- Key Difference : Fluorine atoms at the 3,4-positions on the phenyl ring instead of 2,4.
- Molecular weight and formula (C10H9F2N3O) are identical, but isomerism may lead to differences in crystal packing and solubility .
Substituent Position and Bioactivity
Compound C: (E)-2-[1-{[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol ()
- Key Difference : Contains a Schiff base linkage and a 3-fluorophenyl group.
- Impact: Demonstrated cytotoxicity against A549 cancer cells (IC50: 45.1 µM), suggesting that fluorine position and auxiliary functional groups (e.g., methoxy) significantly influence bioactivity.
Compound D : 1-{1-(2,5-Difluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine hydrochloride (CAS: 2549006-33-7, )
- Key Difference: Substitutes ethanol with a methanamine group.
- Impact: The amine group introduces basicity (pKa ~9–10), enabling salt formation (e.g., hydrochloride), whereas the ethanol analog is neutral. Molecular weight: 260.67 g/mol (Compound D) vs. ~223 g/mol (target compound), affecting pharmacokinetics .
Biological Activity
1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS No. 1502773-19-4) is a triazole derivative that has garnered attention due to its potential biological activities. This compound combines a difluorophenyl group with a triazole ring and an ethanol moiety, positioning it as a promising candidate in medicinal chemistry and biological research. This article explores its synthesis, biological mechanisms, and potential applications.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
- Introduction of the Difluorophenyl Group : This is done via nucleophilic aromatic substitution.
- Attachment of the Ethanol Moiety : Finalized through reduction reactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Triazole Ring : Modulates enzyme and receptor activities.
- Difluorophenyl Group : Enhances binding affinity and selectivity.
- Ethanol Moiety : Influences solubility and bioavailability .
Anticancer Properties
Recent studies have highlighted the potential of triazole derivatives in cancer treatment. For instance:
- Cytotoxicity Testing : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, triazole derivatives exhibited IC50 values ranging from 0.32 to 6.21 µM against HepG2 and MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | MCF-7 | 2.67 |
| 13a | HepG2 | 6.21 |
| 13b | MCF-7 | 0.32 |
These findings suggest that modifications in the triazole structure can lead to enhanced anticancer activity.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The compound's mechanism may involve inhibiting ergosterol synthesis in fungal cell membranes. In vitro studies have demonstrated effectiveness against various fungi, including fluconazole-resistant strains .
Case Studies
Several case studies have explored the biological activity of triazole derivatives:
- Study on PARP Inhibition : A series of triazole hybrids were tested for their ability to inhibit PARP enzymes involved in DNA repair mechanisms. These compounds showed promising results in inducing apoptosis in cancer cells .
- Antiproliferative Activity : Research indicated that certain triazole derivatives could impede cell migration and proliferation by targeting key signaling pathways associated with cancer progression .
Comparison with Similar Compounds
The unique structure of this compound allows for distinct biological activities compared to similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(2,5-difluorophenyl)-2-(triazolyl)ethanone | Ketone derivative | Moderate anticancer |
| 1-(3,4-difluorophenyl)ethan-1-one | Lacks triazole ring | Lower bioactivity |
Q & A
Q. What are the common synthetic routes for 1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol?
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example:
- Step 1 : React 2,5-difluorophenyl azide with propargyl alcohol derivatives under CuSO₄/ascorbate conditions to form the triazole intermediate.
- Step 2 : Reduce the resulting ketone or ester group to the alcohol using sodium borohydride (NaBH₄) in methanol .
Alternative routes include Michaelis-Becker reactions for phosphonate-functionalized derivatives or Appel reactions for brominated intermediates .
Q. How is the compound characterized structurally?
- NMR Spectroscopy : and NMR confirm regiochemistry of the triazole ring and substituent positions. For example, the hydroxyl proton appears as a broad singlet (~δ 4.8–5.2 ppm), while aromatic protons from the 2,5-difluorophenyl group show splitting patterns consistent with para/meta substitution .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., triazole C–N bonds: ~1.31–1.34 Å) and hydrogen-bonding networks .
Q. What preliminary biological screening methods are used for this compound?
- Antifungal Activity : Test against Candida albicans via broth microdilution (CLSI M27-A3 protocol), with IC₅₀ values compared to fluconazole .
- Anticancer Screening : Use MTT assays on HeLa, MCF-7, and A549 cell lines, reporting IC₅₀ values (e.g., 3.20–5.29 μM for triazole-quinoxaline hybrids) .
Advanced Research Questions
Q. How can substituent modifications enhance biological activity?
- Structure-Activity Relationship (SAR) :
- Fluorine Positioning : 2,5-Difluorophenyl groups improve antifungal potency over non-fluorinated analogs due to increased lipophilicity and target binding .
- Triazole Linkers : Substitution at the 4-position of the triazole with hydroxyl-bearing chains (e.g., ethan-1-ol) enhances solubility and reduces toxicity .
- Hybrid Derivatives : Conjugation with quinoxaline or pyrazolidinedione moieties improves anticancer activity by inhibiting EGFR kinase (IC₅₀: <5 μM) .
Q. How can crystallographic data inconsistencies be resolved during refinement?
- SHELXL Refinement : Use TWIN/BASF commands to model twinning in crystals. Adjust ADPs (anisotropic displacement parameters) for heavy atoms (e.g., fluorine) to reduce R-factor discrepancies (<5%) .
- Validation Tools : Employ PLATON’s CHECKCIF to flag outliers (e.g., bond angle distortions >5°) and refine hydrogen positions using DFT-optimized geometries .
Q. What computational methods support target identification for this compound?
- Molecular Docking : Dock the compound into EGFR (PDB: 4HJO) using AutoDock Vina. Key interactions include:
- Hydrogen bonds between the hydroxyl group and Thr766.
- π-π stacking of the triazole ring with Phe723 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) and calculate MM-PBSA free energies (ΔG < −30 kcal/mol) .
Q. How does the compound’s stability vary under physiological conditions?
- pH Stability : Perform HPLC stability assays in buffers (pH 1.2–7.4). The hydroxyl group shows esterification at pH <2, while the triazole ring remains intact up to 72 hours .
- Metabolic Stability : Incubate with human liver microsomes (HLMs); t₁/₂ >60 minutes suggests low CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
